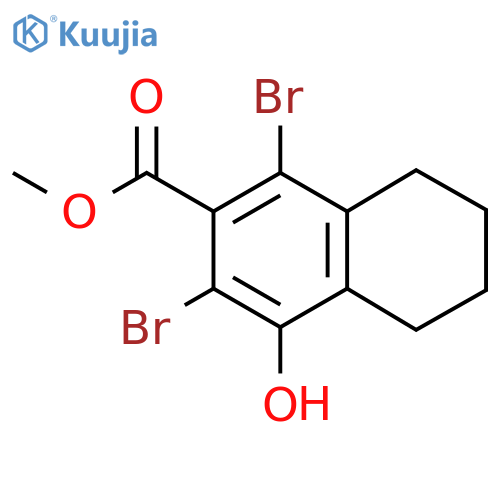

Cas no 2055840-68-9 (Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

-

- インチ: 1S/C12H12Br2O3/c1-17-12(16)8-9(13)6-4-2-3-5-7(6)11(15)10(8)14/h15H,2-5H2,1H3

- InChIKey: PLLRZCLMJBMXHF-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OC)C(=C(C2=C1CCCC2)O)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 298

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 4.2

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01100-1g |

methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

2055840-68-9 | 95% | 1g |

$1363 | 2023-09-07 |

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylateに関する追加情報

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No: 2055840-68-9)

Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, commonly referred to by its CAS number 2055840-68-9, is a complex organic compound with a unique structure that has garnered attention in various fields of chemical research. This compound belongs to the class of naphthaleenes and is characterized by its tetrahydro ring system and the presence of bromine atoms at positions 1 and 3. The hydroxyl group at position 4 and the methyl ester at position 2 further contribute to its distinctive properties.

The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules. For instance, researchers have employed transition metal catalysts to facilitate the formation of the tetrahydro ring system, which is a critical feature of this compound's structure.

One of the most notable applications of Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate lies in its potential as an intermediate in drug discovery. Its unique structure makes it a promising candidate for exploring novel pharmacophores in medicinal chemistry. Recent studies have highlighted its role in the development of anti-inflammatory agents and antioxidants due to its ability to modulate cellular signaling pathways.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its brominated structure imparts it with flame-retardant properties, making it a valuable component in polymer formulations. Researchers have explored its incorporation into polymeric materials to enhance thermal stability and resistance to combustion without compromising mechanical properties.

The chemical stability of Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate under various conditions has been a subject of extensive investigation. Studies have demonstrated that the compound exhibits remarkable stability under physiological conditions, which is a critical attribute for its potential use in biomedical applications. Furthermore, its resistance to photodegradation has been leveraged in developing advanced coatings and protective materials.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on microbial degradation mechanisms and enzymatic transformations that can break down this compound into less harmful byproducts. These studies are essential for developing sustainable waste management strategies and minimizing environmental contamination.

In conclusion, Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No: 2055840-68-9) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and chemical properties continue to drive innovative research efforts aimed at unlocking its full potential in medicine, materials science, and environmental sustainability.

2055840-68-9 (Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate) 関連製品

- 469-32-9(Hamamelitannin)

- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)

- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)

- 1310704-51-8(1-Methyl-4-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine)

- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)

- 1934628-70-2(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)

- 1262019-71-5(4-Iodo-2-(trifluoromethyl)cinnamic acid)

- 2227831-94-7(4-Amino-5-(3-methoxyphenyl)-1-propylpyrrolidin-2-one)

- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)